Lactocin S is derived from Lactobacillus sake, a species known for its role in the fermentation of various food products, particularly meat and dairy. This bacterium is a Gram-positive, non-spore-forming organism that thrives in anaerobic conditions, producing lactic acid as a primary metabolic end product. The production of lactocin S is influenced by several factors, including the growth stage of the bacteria, pH levels, and the presence of ethanol in the culture medium .
Bacteriocins are classified based on their structure, molecular weight, and mode of action. Lactocin S falls under Class II bacteriocins, which are typically small (<10 kDa), heat-stable peptides composed of regular amino acids. This class is further subdivided into various groups based on structural characteristics and biological activity . Specifically, lactocin S is recognized for its linear structure and ability to form pores in target bacterial membranes, thereby exerting its antimicrobial effects.
The synthesis of lactocin S can occur through both natural fermentation processes and synthetic methodologies. In natural settings, Lactobacillus sake L45 synthesizes lactocin S during its growth phase, particularly in early stationary phases where optimal conditions (pH 5, temperature around 30°C) are maintained .
Technical Details:
The molecular structure of lactocin S consists of approximately 33 amino acid residues. Notably, about 50% of these residues are nonpolar amino acids such as alanine, valine, and leucine. The sequence includes a blocked N-terminal amino acid and shows significant uniqueness when compared to known sequences in databases like SWISS-PROT .
Data:
Lactocin S exhibits bactericidal activity that is pH-dependent; it is most effective at pH levels below 6.0. The presence of ethanol can enhance its production significantly—by two to four times—during fermentation processes .
Technical Details:
The mechanism by which lactocin S exerts its antimicrobial effect primarily involves binding to the target bacterial membranes and forming pores that disrupt membrane integrity. This leads to cell lysis or inhibition of vital metabolic functions within sensitive bacteria.
Data:
Lactocin S is characterized by its heat stability and solubility in aqueous solutions. Its physical properties make it suitable for applications in food preservation.
As a peptide antibiotic, lactocin S retains activity under varying temperature conditions but shows reduced efficacy at higher pH levels (above 6). Its stability is crucial for maintaining antimicrobial properties during food processing.
Relevant Data:
Lactocin S has potential applications in various fields:
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